Cyanimidodithiocarbonic acid S-benzyl ester S-potassium salt
Overview
Description
Scientific Research Applications
Cyanimidodithiocarbonic acid S-benzyl ester S-potassium salt is primarily used in proteomics research. It is utilized to study protein interactions, modifications, and functions. The compound’s unique chemical properties make it a valuable tool for researchers investigating the structure and function of proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyanimidodithiocarbonic acid S-benzyl ester S-potassium salt typically involves the reaction of cyanimidodithiocarbonic acid with benzyl alcohol in the presence of potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimization for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyanimidodithiocarbonic acid S-benzyl ester S-potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing products.
Reduction: Reduction reactions can lead to the formation of simpler sulfur compounds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or disulfides .
Mechanism of Action
The mechanism of action of Cyanimidodithiocarbonic acid S-benzyl ester S-potassium salt involves its interaction with specific molecular targets in proteins. The compound can form covalent bonds with thiol groups in proteins, leading to modifications that can be studied to understand protein function and interactions .
Comparison with Similar Compounds
Similar Compounds
- Cyanimidodithiocarbonic acid s-methyl esters-potassium salt
- Cyanimidodithiocarbonic acid s-ethyl esters-potassium salt
- Cyanimidodithiocarbonic acid s-propyl esters-potassium salt
Uniqueness
Cyanimidodithiocarbonic acid S-benzyl ester S-potassium salt is unique due to its benzyl ester group, which provides distinct chemical properties compared to its methyl, ethyl, and propyl counterparts. These properties make it particularly useful in specific proteomics applications where the benzyl group can interact uniquely with protein targets .
Properties
IUPAC Name |
potassium;1-benzylsulfanyl-N-cyanomethanimidothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2.K/c10-7-11-9(12)13-6-8-4-2-1-3-5-8;/h1-5H,6H2,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBKBSRZLQYTCD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=NC#N)[S-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7KN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635598 | |
Record name | Potassium (E)-(benzylsulfanyl)(cyanoimino)methanethiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36598-30-8 | |
Record name | Potassium (E)-(benzylsulfanyl)(cyanoimino)methanethiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 36598-30-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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